molecular formula C17H18ClN3O3 B2931927 1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone CAS No. 2034470-28-3

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone

Cat. No. B2931927
CAS RN: 2034470-28-3
M. Wt: 347.8
InChI Key: KZCZOHMHJIXEEM-UHFFFAOYSA-N
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Description

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is commonly referred to as "Compound A" in scientific literature.

Scientific Research Applications

Enzyme Inhibition Studies

1-(3-((5-Chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-(2-methoxyphenyl)ethanone has been investigated for its role in enzyme inhibition, specifically targeting monoamine oxidase B (MAO-B). The study indicates that certain derivatives, through structural modification such as N-methylation, can transform from reversible to irreversible inhibitors of MAO-B, providing insights into the design of therapeutic agents targeting neurological disorders (Ding & Silverman, 1993).

Antimicrobial Activity

Research into the antimicrobial properties of pyrimidinone and oxazinone derivatives, which are structurally related to the compound , shows that these chemicals can act as potent antibacterial and antifungal agents. This suggests a potential application of this compound in developing new antimicrobial treatments (Hossan et al., 2012).

Neurological Disease Imaging

The compound has been utilized in the synthesis of PET (Positron Emission Tomography) imaging agents for Parkinson's disease. Specifically, [11C]HG-10-102-01, a derivative, has been synthesized for imaging LRRK2 enzyme activity in the brain, demonstrating the compound's utility in research on neurological diseases and potential in diagnostic imaging (Wang et al., 2017).

Organic Synthesis and Stereochemistry

The compound and its derivatives have been explored in the context of organic synthesis, particularly in the stereospecific synthesis of pyrrolidines. These studies contribute to our understanding of 1,3-dipolar cycloadditions and the stereochemical outcomes of such reactions, offering valuable insights for synthetic chemistry (Udry et al., 2014).

properties

IUPAC Name

1-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O3/c1-23-15-5-3-2-4-12(15)8-16(22)21-7-6-14(11-21)24-17-19-9-13(18)10-20-17/h2-5,9-10,14H,6-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCZOHMHJIXEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCC(C2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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